Product packaging for (R)-Fmoc-2-trifluoromethyl-alanine(Cat. No.:)

(R)-Fmoc-2-trifluoromethyl-alanine

Cat. No.: B13540257
M. Wt: 379.3 g/mol
InChI Key: WDBDMOCINHCAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Fmoc-2-trifluoromethyl-alanine is a synthetic, non-proteinogenic amino acid building block specifically designed for advanced peptide chemistry and medicinal research. This compound features a stereochemically pure (R)-configuration at the alpha-carbon and is protected at the amine group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key structural element is the trifluoromethyl (-CF3) group attached at the 2-position of the alanine side chain. This moiety is highly valued in rational drug design for its ability to profoundly influence the properties of peptide molecules. The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic distribution, potentially enhancing metabolic stability by resisting oxidative degradation. Furthermore, the incorporation of this side chain can improve lipophilicity, which often favors cell membrane permeability and bioavailability. Researchers can utilize this building block to systematically replace natural amino acids in bioactive peptide sequences to explore structure-activity relationships, enhance binding affinity to therapeutic targets through steric and electronic effects, and develop novel peptidomimetics with optimized pharmacological profiles. Its applications extend to the creation of peptide-based probes, diagnostics, and materials science. The (R)-configuration provides a distinct stereochemical profile compared to the common (S)-amino acids, enabling the exploration of chiral specificity in biological interactions. This product is sold For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16F3NO4 B13540257 (R)-Fmoc-2-trifluoromethyl-alanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16F3NO4

Molecular Weight

379.3 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)

InChI Key

WDBDMOCINHCAEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Trifluoromethyl Alanine and Its Fmoc Derivative

Enantioselective Synthetic Routes

The creation of the chiral center in (R)-2-trifluoromethyl-alanine with high stereocontrol is paramount. Researchers have explored several avenues to achieve this, primarily centered around chiral auxiliary-mediated approaches, asymmetric catalysis, and stereoselective alkylation strategies.

Chiral Auxiliary Approaches

Chiral auxiliaries are molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy has been successfully applied to the synthesis of α-trifluoromethyl amino acids.

One notable class of chiral auxiliaries are oxazolidinones, as pioneered by Evans. researchgate.net These auxiliaries have been instrumental in a wide array of asymmetric transformations, including aldol (B89426) reactions and alkylations, providing high levels of stereocontrol. researchgate.netresearchgate.net For instance, the alkylation of enolates derived from N-acyloxazolidinones can proceed with high diastereoselectivity. researchgate.net Another practical chiral auxiliary is pseudoephenamine, which has demonstrated high diastereoselectivities in alkylation reactions, often yielding crystalline products that are easily purified. harvard.edu

The general principle involves attaching the chiral auxiliary to a suitable precursor, performing the key stereocontrol-determining reaction (e.g., alkylation), and then cleaving the auxiliary to release the desired chiral amino acid. numberanalytics.com The choice of auxiliary is critical and depends on factors like its availability, cost, and the specific reaction conditions. numberanalytics.com

Asymmetric Catalysis in Trifluoromethylation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired product. Several catalytic strategies have been developed for the synthesis of trifluoromethylated amino acids.

One powerful method involves the use of chiral phase-transfer catalysts. Novel cinchona alkaloid-derived catalysts have been shown to enable highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.govbrandeis.edu This approach provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids, which can be precursors to α-amino acids. nih.govbrandeis.edu

Iridium-catalyzed cascade allylation/2-aza-Cope rearrangement of trifluoromethylated imines is another highly efficient method for constructing quaternary trifluoromethylated α-amino acid derivatives with excellent yields and enantioselectivities. rsc.org This strategy leverages the umpolung reactivity of an isatin-ketoimine moiety to overcome challenges in enantioselectivity control. rsc.orgnih.gov

Biocatalysis has also emerged as a potent tool. Engineered enzymes, such as variants of cytochrome c552, have been developed for the enantioselective N-H bond insertion of carbene donors into aryl amines, producing chiral α-trifluoromethyl amino esters with high yields and enantioselectivities. nih.gov Furthermore, dehydrogenases have been used for the reductive amination of trifluoropyruvate to produce trifluoromethylated alanine (B10760859). dtu.dk

Stereoselective Alkylation Strategies

Stereoselective alkylation is a direct method for introducing the side chain of an amino acid. In the context of (R)-2-trifluoromethyl-alanine, this typically involves the alkylation of a chiral enolate equivalent. Chiral auxiliaries, such as pseudoephedrine and its derivatives, are often employed to control the stereochemistry of these alkylation reactions. harvard.edu The alkylation of lithium enolates derived from pseudoephedrine amides has been shown to proceed with high diastereoselectivity, providing access to enantiomerically enriched α-substituted carboxylic acids after cleavage of the auxiliary. harvard.edu

Another approach involves the alkylation of chiral, non-racemic glycinates. For instance, the diastereoselective alkylation of the lithio derivative of a 2,5-dimethoxy-3-benzyl-3-methyl-3,6-dihydropyrazine with a trifluoromethylating agent can be used to introduce the CF3 group with stereocontrol. umich.edu

Precursor Synthesis and Functionalization

The synthesis of α-trifluoromethyl-β-lactams and esters of β-amino acids can be achieved via the 1,3-dipolar cycloaddition of nitrones to fluoroalkenes. scilit.com These can then be further functionalized to the desired α-amino acids. The opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with various nucleophiles is another efficient route to quaternary α-CF3-α-amino acids with excellent preservation of stereoselectivity. mdpi.com

Methodology Key Reagent/Catalyst Yield Enantiomeric/Diastereomeric Excess Reference
Asymmetric Catalysis Iridium-catalyzed cascade allylation/2-aza-Cope rearrangement82-99%86-96% ee rsc.org
Asymmetric Catalysis Chiral Phase-Transfer Catalysis (Cinchona alkaloid-derived)HighHigh chemo-, regio-, diastereo-, and enantioselectivity nih.govbrandeis.edu
Biocatalysis Engineered Cytochrome c552up to >99%up to 95:5 er nih.gov
Chiral Auxiliary Pseudoephenamine-directed alkylationHigh>19:1 dr harvard.edu
Stereoselective Alkylation Organocatalytic cascade Michael/alkylation59-99%82-96% ee rsc.org

Strategic Incorporation of R Fmoc 2 Trifluoromethyl Alanine into Peptidic Architectures

Challenges in Peptide Bond Formation

The incorporation of α-trifluoromethyl amino acids (α-Tfm-AAs) like (R)-Fmoc-2-trifluoromethyl-alanine into peptide chains is a considerable challenge. researchgate.net The primary obstacle lies in the reduced reactivity of the amino group, which complicates the formation of peptide bonds. researchgate.netnih.gov

Deactivation of Amino Group Nucleophilicity

The potent electron-withdrawing nature of the trifluoromethyl group significantly diminishes the nucleophilicity of the adjacent α-amino group. nih.gov This deactivation makes the formation of a peptide bond at the N-terminal position of the trifluoromethylated amino acid exceptionally difficult under standard solid-phase peptide synthesis (SPPS) conditions. researchgate.net Attempts to couple an amino acid to the N-terminus of the deactivated fluorinated amino acid on a solid support have thus far been unsuccessful. researchgate.net

Prevention of Epimerization During Coupling

Epimerization, the undesirable inversion of stereochemistry at the α-carbon, is a critical side reaction during peptide synthesis that can compromise the biological activity of the final peptide. mdpi.comnih.gov While the primary focus with trifluoromethylated amino acids is often on overcoming the deactivated amino group, the potential for epimerization, especially when employing highly activated coupling reagents or extended reaction times needed to force the sluggish coupling, remains a concern. The use of specific coupling conditions, such as a DIC/HOAt/DIEA mixture without preactivation, has been shown to suppress epimerization when coupling other unnatural amino acids and could be relevant for α-Tfm-AAs. kuleuven.beresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Despite the challenges, several strategies have been developed to incorporate this compound into peptides using SPPS. These methods aim to circumvent the low reactivity of the amino group.

Direct Amino Acid Coupling on Resin

Directly coupling a standard Fmoc-protected amino acid to a resin-bound (R)-2-trifluoromethyl-alanine has proven to be exceedingly difficult. The deactivated N-terminal amine of the trifluoromethylated residue fails to react efficiently with the incoming activated carboxyl group of the next amino acid in the sequence. researchgate.net This has led to the exploration of alternative approaches.

Application of Fmoc-Protected Dipeptide Building Blocks

To overcome the challenge of forming a peptide bond with the deactivated N-terminus of (R)-2-trifluoromethyl-alanine, a highly effective strategy involves the use of pre-formed Fmoc-protected dipeptide building blocks. researchgate.net In this approach, the peptide bond between the trifluoromethylated amino acid and the subsequent amino acid is formed in the solution phase, where more forcing conditions can be applied. The resulting dipeptide, for instance, Fmoc-AA-(R)-α-Tfm-Ala-OH, is then purified and used as a single unit in SPPS. researchgate.net This method has been successfully used to incorporate α-Tfm-AAs into longer peptide chains. researchgate.net

Table 1: Examples of Fmoc-Dipeptide Building Blocks

Dipeptide Building BlockMolecular FormulaMolecular Weight ( g/mol )CAS Number
Fmoc-Ala-Ala-OHC21H22N2O5382.4287512-31-0
Fmoc-Ala-Gly-OHC20H20N2O5368.38116747-54-7
Fmoc-Ala-Pro-OHC23H24N2O5408.45186023-44-9
Fmoc-Gly-Gly-OHC19H18N2O5354.3635665-38-4

This table presents examples of commercially available Fmoc-dipeptide building blocks that can be utilized in SPPS, illustrating the general structure of the building blocks used in the strategy for incorporating modified amino acids. advancedchemtech.com

Use of Activated Amino Acid Derivatives (e.g., Acid Chlorides, Mixed Anhydrides)

To enhance the reactivity of the coupling reaction, highly activated amino acid derivatives can be employed. The use of Fmoc-amino acid chlorides has been shown to be effective for coupling to the N-terminal position of α-Tfm-alanine. researchgate.net These acid chlorides can be prepared by treating the Fmoc-amino acid with thionyl chloride. researchgate.net Another approach is the use of mixed anhydrides, which are formed by reacting the amino acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM). researchgate.net These activated species can facilitate the otherwise difficult coupling to the sterically hindered and electronically deactivated amino group of the trifluoromethylated residue.

Solution-Phase Peptide Synthesis Techniques

The incorporation of (R)-2-trifluoromethyl-alanine [(R)-α-Tfm-Ala] into peptide chains presents a significant synthetic challenge. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group substantially deactivates the α-amino group, hindering the formation of a peptide bond at this position. nih.gov Consequently, direct coupling onto the nitrogen of (R)-α-Tfm-Ala during standard solid-phase peptide synthesis (SPPS) is often unsuccessful. researchgate.net

To overcome this hurdle, researchers have developed robust solution-phase strategies that focus on the pre-synthesis of dipeptide building blocks. nih.gov This approach involves coupling a standard N-Fmoc-protected amino acid (Fmoc-AA-OH) to the deactivated nitrogen of (R)-α-Tfm-Ala in solution. These resulting Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides can then be purified and subsequently used as a single unit in SPPS, effectively bypassing the difficult coupling step on the solid support. researchgate.net

The success of this solution-phase coupling relies on the use of highly reactive acylating agents. Two primary methods have proven effective: the amino acid chloride method and the mixed anhydride (B1165640) method. nih.govresearchgate.net

Amino Acid Chloride Method: In this technique, the N-Fmoc-protected amino acid is converted to its highly electrophilic acid chloride derivative using a reagent like thionyl chloride (SOCl₂). This activated species, Fmoc-AA-Cl, is then reacted with the (R)-α-Tfm-Ala in the solution phase to form the desired dipeptide. researchgate.net

Mixed Anhydride Method: This method involves the activation of the N-Fmoc-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate (IBCF), in the presence of a base like N-methylmorpholine (NMM). The resulting mixed anhydride is highly reactive and couples efficiently with the sterically hindered and electronically deactivated amine of (R)-α-Tfm-Ala. nih.govresearchgate.net

These solution-phase techniques are critical for enabling the inclusion of the unique (R)-α-Tfm-Ala residue into larger peptide architectures.

Table 1: Solution-Phase Coupling Methods for Dipeptide Synthesis

Activation MethodActivating ReagentsKey CharacteristicsResulting Building Block
Amino Acid ChlorideThionyl chloride (SOCl₂)Forms a highly electrophilic intermediate (Fmoc-AA-Cl) suitable for coupling to deactivated amines.Fmoc-AA-(R)-α-Tfm-Ala-OH
Mixed AnhydrideIsobutyl chloroformate (IBCF), N-methylmorpholine (NMM)Provides a highly reactive anhydride for efficient coupling under controlled conditions. nih.govresearchgate.netFmoc-AA-(R)-α-Tfm-Ala-OH

Compatibility with Orthogonal Protecting Group Strategies

The strategic power of this compound in peptide synthesis is fundamentally linked to the orthogonality of its N-terminal Fmoc protecting group. nih.gov Orthogonal protection refers to the use of multiple, distinct classes of protecting groups within a single molecule, where each class can be removed by a specific chemical reaction without affecting the others. biosynth.comresearchgate.net This principle is the cornerstone of modern peptide synthesis, allowing for the precise and selective unmasking of reactive groups at various stages of synthesis. nih.govbiosynth.com

The most prevalent orthogonal pairing in peptide chemistry is the Fmoc/tBu strategy. iris-biotech.de The Fmoc group is base-labile, typically removed using a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). genscript.comnih.gov In contrast, tert-butyl (tBu)-based protecting groups, commonly used for the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine, are labile to strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de

The Fmoc group on this compound integrates seamlessly into this strategy. It can be selectively cleaved with piperidine to expose the α-amino group for subsequent peptide coupling, while any tBu or Boc (tert-butyloxycarbonyl) groups present on other residues in the peptide chain remain completely intact. nih.goviris-biotech.de Conversely, the final deprotection and cleavage from a resin support using TFA will remove tBu-based side-chain protecting groups without affecting any part of the trifluoromethyl-alanine residue itself. sigmaaldrich.com

Beyond the standard Fmoc/tBu scheme, the Fmoc group exhibits orthogonality with several other important protecting group classes:

Benzyloxycarbonyl (Cbz or Z): This group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. The Cbz group is typically cleaved via catalytic hydrogenolysis, providing a third orthogonal dimension for complex synthetic routes. nih.gov

Allyloxycarbonyl (Alloc): The Alloc group is removed under mild conditions using a palladium(0) catalyst. sigmaaldrich.com This method does not affect Fmoc, tBu, or Cbz groups, making it a valuable tool for on-resin side-chain modifications.

Hydrazine-Labile Groups: Protecting groups such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are selectively removed with dilute hydrazine. iris-biotech.desigmaaldrich.com This allows for the unmasking of a specific side-chain amine (e.g., on lysine) while the N-terminal Fmoc group and all other protecting groups remain in place.

Recent research has also demonstrated the removal of the Fmoc group itself under acidic hydrogenolysis conditions, a method that is notably compatible with acid-sensitive Boc groups, further expanding the versatility and "tunable orthogonality" of Fmoc-based strategies. nih.gov This compatibility is crucial for synthesizing complex peptides, branched peptides, and molecules with post-translational modifications where precise, stepwise deprotection is paramount.

Table 2: Orthogonal Protecting Group Compatibility with Fmoc

Protecting GroupTypical ApplicationCleavage ConditionsOrthogonal to Fmoc?
Fmoc α-Amino groupBase (e.g., 20-50% Piperidine in DMF) genscript.comN/A
Boc / tBu α-Amino or side chains (Lys, Asp, Glu, Ser, Thr, Tyr)Acid (e.g., Trifluoroacetic Acid - TFA) iris-biotech.deYes
Cbz (Z) α-Amino or side-chain (Lys)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Yes
Alloc α-Amino or side-chain (Lys)Pd(0) catalyst (e.g., Pd(PPh₃)₄) sigmaaldrich.comYes
Dde / ivDde Side-chain amine (Lys)Hydrazine (e.g., 2% Hydrazine in DMF) iris-biotech.desigmaaldrich.comYes

Table 3: Compound Names

Abbreviation / Trivial NameSystematic Name
This compound(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3,3,3-trifluoropropanoic acid
FmocFluorenylmethyloxycarbonyl
Boctert-Butyloxycarbonyl
tButert-Butyl
Cbz (Z)Benzyloxycarbonyl
AllocAllyloxycarbonyl
Dde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
ivDde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
DMFN,N-Dimethylformamide
TFATrifluoroacetic acid
NMMN-Methylmorpholine
IBCFIsobutyl chloroformate

Influence of R 2 Trifluoromethyl Alanine on Peptide Conformation and Structure

Stereoelectronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its high electronegativity significantly alters the electronic environment of the local peptide backbone. nih.goviris-biotech.de This strong inductive effect leads to a decrease in the nucleophilicity of the adjacent amino nitrogen, which can impact coupling reactions during peptide synthesis. iris-biotech.de

Furthermore, the CF3 group's presence can have profound effects on the chemistry of superelectrophiles by enhancing their electrophilic character and leading to greater positive charge delocalization. nih.gov The carbon-fluorine bond itself possesses a unique "polar hydrophobicity," characterized by a high dipole moment. iris-biotech.de This combination of steric bulk and potent electron-withdrawing capacity makes the trifluoromethyl group a powerful tool for influencing peptide folding and stability. The steric requirement of the CF3 group is also a significant factor, impacting the conformational behavior of the peptide chain. iris-biotech.denih.gov

Impact on Peptide Secondary Structure Induction

The introduction of α-trifluoromethyl substituted amino acids like (R)-Tfm-Ala into a peptide sequence can significantly influence the formation of secondary structures. iris-biotech.de These effects are a direct consequence of the stereoelectronic properties and steric bulk of the trifluoromethyl group.

Helical Propensities (e.g., α-helix, 3¹⁰-helix)

The incorporation of (R)-Tfm-Ala can modulate the helical propensity of a peptide. While alanine (B10760859) itself is a strong helix-forming residue, the introduction of the bulky and electron-withdrawing trifluoromethyl group can alter this tendency. nih.gov In some cases, the incorporation of fluorinated amino acids has been shown to lower the helix propensity compared to their hydrocarbon counterparts. acs.org However, in the context of foldamers, such as those composed of α-aminoisobutyric acid (Aib), a single chiral (R)-Tfm-Ala residue at the N-terminus can induce a specific screw-sense preference in the 3¹⁰-helix. researchgate.net This highlights the nuanced and context-dependent role of (R)-Tfm-Ala in dictating helical conformations.

β-Turn and β-Hairpin Formation

The steric and electronic properties of α-trifluoromethyl amino acids can favor the formation of cis-amide bonds, which in turn promotes the induction of β-turns. iris-biotech.de This is a crucial aspect of peptide secondary structure, as β-turns are essential components of β-hairpins and other folded motifs. The ability to induce turns can be harnessed in the design of peptidomimetics and cyclic peptides, where such conformations are critical for biological activity. iris-biotech.denih.gov

Studies on elastin-mimetic polypeptides have shown that the incorporation of fluorinated proline analogs can have a dramatic effect on the population of type II β-turns, influencing the self-assembly of the peptide. nih.gov Similarly, the design of β-hairpin structures can be facilitated by turn-inducing templates, and the principles of conformational constraint offered by residues like (R)-Tfm-Ala are relevant in this context. nih.govnih.govresearchgate.net

Constrained Conformations in Peptide Chains

A key advantage of incorporating (R)-Tfm-Ala is the ability to impose conformational constraints on the peptide backbone. nih.gov The steric bulk of the trifluoromethyl group restricts the range of accessible dihedral angles (phi and psi), leading to a more rigid and well-defined structure. This pre-organization of the peptide conformation can be advantageous for enhancing binding affinity to biological targets by reducing the entropic penalty of binding. nih.gov

The use of conformationally constrained peptides is a growing area of research in medicinal chemistry, with applications ranging from drug design to the development of novel biomaterials. nih.govnih.gov The rigidity imparted by residues like (R)-Tfm-Ala contributes to increased proteolytic stability, a desirable property for therapeutic peptides. iris-biotech.de

Conformational Analysis in Peptides Containing (R)-2-trifluoromethyl-alanine

To elucidate the precise structural consequences of incorporating (R)-Tfm-Ala, a variety of spectroscopic techniques are employed. These methods provide detailed insights into the local and global conformation of the modified peptides.

Spectroscopic Techniques (e.g., ¹⁹F NMR, Circular Dichroism)

TechniqueInformation Gained from (R)-Tfm-Ala PeptidesReference
¹⁹F NMR Local conformation, orientation in membranes, peptide dynamics, intermolecular interactions. nih.govnih.govresearchgate.net
Circular Dichroism Secondary structure content (α-helix, β-sheet), conformational changes upon ligand binding or environmental changes. nih.govmit.edunih.gov

Below is an example of how CD spectroscopy data can be presented to show the effect of incorporating a modified amino acid on the secondary structure of a peptide.

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)Reference
Alanine-rich peptide in waterVariable (decreases with concentration)Variable (increases with concentration)Predominant nih.govresearchgate.net
Alanine-rich peptide in TFEHighLowLow nih.govresearchgate.net

Note: This table is illustrative and based on general findings for alanine-rich peptides. The exact percentages for a peptide containing (R)-Tfm-Ala would require specific experimental data.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
(R)-Tfm-Ala(R)-2-Trifluoromethyl-alanine
Aibα-Aminoisobutyric acid
FmocFluorenylmethyloxycarbonyl
TFETrifluoroethanol

X-ray Crystallography of Peptidic Constructs

X-ray crystallography provides definitive experimental evidence of the three-dimensional structure of molecules in the solid state. The analysis of peptidic constructs containing (R)-2-trifluoromethyl-alanine has yielded crucial data on its helix-inducing properties.

In a key study, (R)-αCF3Ala was incorporated into the middle of an L-leucine-based pentapeptide, Cbz-[L-Leu-L-Leu-(R)-αCF3Ala-L-Leu-L-Leu]-OMe. nii.ac.jp X-ray crystallographic analysis of this peptide revealed that it adopts a right-handed 310-helical conformation. nii.ac.jp This is a significant finding, as it demonstrates the strong helical propensity of the αCF3Ala residue, which is comparable to that of the well-known helix-inducing amino acid aminoisobutyric acid (Aib). nii.ac.jp

The analysis showed that a similar pentapeptide containing the (S)-enantiomer of αCF3Ala also formed a right-handed 310-helix, indicating that the helical induction is a dominant feature of this residue, though some differences were observed at the C-terminal residues. nii.ac.jp The detailed structural parameters from the crystallographic data provide a clear picture of the peptide's conformation.

Table 1: Backbone Torsion Angles (φ, ψ) for Cbz-[L-Leu-L-Leu-(R)-αCF3Ala-L-Leu-L-Leu]-OMe

Residueφ (°)ψ (°)
Leu(1) -62.4-32.0
Leu(2) -63.7-27.6
(R)-αCF3Ala(3) -61.2-33.9
Leu(4) -68.4-20.6
Leu(5) -128.0116.4
Data sourced from reference nii.ac.jp.

The torsion angles for the first four residues are consistent with those of an ideal right-handed 310-helix (approximately -60°, -30°). nii.ac.jp Furthermore, the crystal structure revealed the presence of intramolecular hydrogen bonds of the N(i+3)-H···O=C(i) type, which are characteristic of a 310-helical structure. nii.ac.jp

Table 2: Intramolecular Hydrogen Bond Distances in Cbz-[L-Leu-L-Leu-(R)-αCF3Ala-L-Leu-L-Leu]-OMe

DonorAcceptorDistance (Å)
N(3)-H O=C(0) 2.21
N(4)-H O=C(1) 2.06
N(5)-H O=C(2) 2.19
Data sourced from reference nii.ac.jp.

These crystallographic findings confirm that the incorporation of (R)-2-trifluoromethyl-alanine strongly promotes the formation of stable helical secondary structures in peptides. nii.ac.jp

Applications in Advanced Academic Research and Chemical Biology

Design and Development of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved pharmacological properties. The incorporation of α-trifluoromethyl amino acids is a key strategy in creating peptides with predictable and stable three-dimensional structures. mdpi.com

The trifluoromethyl group exerts a strong conformational-directing effect on the peptide backbone. Its steric and electronic properties can be used to induce specific secondary structures, such as β-turns or helical folds. researchgate.net For instance, research on α-trifluoromethylated proline analogues has shown their utility in designing enhanced β-turn inducers, which are critical for molecular recognition and biological activity. researchgate.net By replacing a native amino acid with (R)-2-trifluoromethyl-alanine, researchers can lock a peptide into its bioactive conformation, the specific spatial arrangement it adopts when binding to its biological target. This conformational pre-organization can lead to a significant enhancement in binding affinity and specificity.

A primary limitation of using natural peptides in research is their rapid degradation by proteases. The α-trifluoromethyl group provides a robust steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds. nih.gov Studies using the serine protease α-chymotrypsin have demonstrated that incorporating an α-trifluoromethyl-substituted amino acid at the P1 position (the residue immediately N-terminal to the scissile bond) results in absolute stability against cleavage. nih.gov This effect is attributed to a combination of steric hindrance and electronic destabilization of the transition state required for hydrolysis. Even when placed at other positions near the cleavage site, such as P2 or P'2, the trifluoromethyl group confers considerable proteolytic resistance compared to unmodified peptides. nih.gov

Table 1: Influence of α-Trifluoromethyl-Alanine (α-Tfm-Ala) Position on Proteolytic Stability against α-Chymotrypsin This table is a representation of findings described in research literature. nih.gov

Peptide Substrate ModelPosition of α-Tfm-AlaRelative Rate of CleavageStability Outcome
Ac-Phe-Gly-Ala-NH₂Control (Unsubstituted)100%Low
Ac-Phe-Gly-(α-Tfm-Ala)-NH₂P10%Absolute Stability
Ac-Phe-(α-Tfm-Ala)-Ala-NH₂P2~15%Considerable Stability
Ac-(α-Tfm-Ala)-Gly-Ala-NH₂P'1~50%Moderate Stability
Ac-Phe-Gly-Ala-(α-Tfm-Ala)-NH₂P'2~20%Considerable Stability

Functional Probes in Biochemical Studies

Beyond structural modification, the trifluoromethyl group serves as a powerful spectroscopic and biophysical probe for studying molecular interactions and dynamics.

Fluorine-19 (¹⁹F) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. nih.gov By incorporating (R)-2-trifluoromethyl-alanine into a peptide, the CF₃ group acts as a reporter. mdpi.comnih.gov Changes in the peptide's conformation, such as those occurring upon binding to a protein or membrane, will alter the local environment of the CF₃ group, leading to a measurable change in its ¹⁹F NMR chemical shift. nih.govnih.gov This technique allows researchers to monitor distinct protein conformational states and dynamic processes in solution, providing insights that are often inaccessible with other methods. nih.gov

Understanding the specific interactions between a peptide and its protein target is fundamental to biochemistry. The trifluoromethyl group can be used to probe these interactions directly. Molecular modeling and empirical studies have shown that the fluorine atoms of the CF₃ group can participate in favorable interactions with protein side chains, such as the serine residue in the active site of α-chymotrypsin. nih.gov The absolute configuration of the α-trifluoromethyl amino acid can significantly influence these interactions. For example, studies have revealed that for certain diastereomers, an advantageous interaction between the fluorine atoms and the enzyme can overcome the steric hindrance of the trifluoromethyl group, facilitating binding. In contrast, other diastereomers may prevent favorable interactions, leading to reduced affinity. nih.gov This precise control allows for detailed mapping of the binding pocket and the forces governing peptide recognition.

Modulation of Peptide Biorecognition and Receptor Affinity in Research Systems

The ultimate goal of many peptide-based research projects is to develop high-affinity ligands for specific biological targets. The introduction of (R)-Fmoc-2-trifluoromethyl-alanine can directly influence biorecognition and binding affinity. nih.govnih.gov The unique properties of the trifluoromethyl group—including its size, hydrophobicity, and ability to form non-covalent interactions—can be exploited to optimize a peptide's fit within a receptor's binding site. Research on antagonists for the corticotropin-releasing factor type 1 receptor (CRF1R) has shown that trifluoromethyl groups are key structural motifs for achieving high binding affinity. nih.gov By systematically replacing natural amino acids with trifluoromethylated analogues, researchers can fine-tune the binding properties of a peptide, often achieving significant increases in affinity and selectivity for the target receptor. nih.gov

Investigating Peptide Folding and Self-Assembly Mechanisms

The strategic incorporation of this compound into peptide sequences offers a powerful tool for elucidating the complex mechanisms of peptide folding and self-assembly. The unique stereoelectronic properties of the trifluoromethyl group, combined with the self-assembling nature of the Fmoc moiety, provide researchers with a versatile building block to modulate and probe peptide secondary structure and supramolecular organization.

The trifluoromethyl group (CF3) is highly hydrophobic and possesses a significant electron-withdrawing effect, which can influence local conformational preferences within a peptide chain. researchgate.net These characteristics make this compound a valuable non-proteinogenic amino acid for studying how subtle changes in side-chain chemistry can have profound impacts on the folding landscape and the subsequent assembly into larger, ordered structures. The fluorine atoms also serve as a sensitive reporter group for 19F NMR spectroscopy, a technique that allows for detailed structural analysis in solution and in complex environments like biological membranes. chemrxiv.orgnih.gov

Research has demonstrated that the introduction of α-trifluoromethylalanine can induce the formation of specific secondary structures. For instance, studies on L-Leu-based pentapeptides have shown that the incorporation of (R)-α-trifluoromethylalanine can promote the formation of right-handed 310-helical structures. researchgate.net This is a significant finding as it highlights the ability of this modified amino acid to direct the folding of a peptide into a defined conformation.

The utility of (R)-2-trifluoromethyl-alanine extends to the study of peptide interactions within lipid bilayers. By substituting a single amino acid in the membrane-perturbing antibiotic alamethicin (B1591596) with (R)-trifluoromethylalanine, researchers were able to use solid-state 19F NMR to gain insights into its structure and assembly. chemrxiv.org The analysis revealed that the N-terminal segment of the peptide folds into an α-helix that is tilted away from the membrane normal and assembles into an oligomeric state. chemrxiv.orgnih.gov This demonstrates the power of using (R)-2-trifluoromethyl-alanine as a structural probe in complex biological environments.

While the influence of (R)-2-trifluoromethyl-alanine on local peptide folding is well-documented, its role in directing the self-assembly of Fmoc-peptides into larger supramolecular structures is an area of growing interest. Fmoc-peptides are known to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels, driven by a combination of π-π stacking interactions between the fluorenyl groups and hydrogen bonding between the peptide backbones. unibo.itmanchester.ac.uk

The incorporation of a trifluoromethyl group is expected to enhance the hydrophobicity of the peptide, which could in turn influence the critical concentration for aggregation and the morphology of the resulting self-assembled structures. While specific studies on the self-assembly of peptides containing solely this compound are emerging, research on related fluorinated Fmoc-peptides provides valuable insights. For example, a peptide containing p-(trifluoromethyl)phenylalanine was found to induce the gelation of deionized water, a phenomenon attributed to the hydrophobicity-driven self-assembly. researchgate.net

The general mechanism for the self-assembly of Fmoc-dipeptides, such as Fmoc-diphenylalanine, involves the formation of antiparallel β-sheets that arrange into fibrillar structures. frontiersin.org The resulting hydrogels can exhibit a range of mechanical properties, which are influenced by the specific amino acid sequence and the conditions under which self-assembly occurs. unibo.it It is hypothesized that the introduction of (R)-2-trifluoromethyl-alanine into an Fmoc-peptide sequence would modulate these properties, potentially leading to the formation of novel biomaterials with tailored characteristics.

Table 1: Conformational and Assembly Properties of Peptides Containing Trifluoromethyl-Alanine

Peptide SystemMethod of AnalysisKey FindingsReference
L-Leu-based pentapeptide with (R)-αCF3AlaX-ray Crystallography, NMR, FT-IR, CDFormation of a right-handed 310-helical structure. researchgate.net
Alamethicin with (R)-trifluoromethylalanineSolid-State 19F NMRN-terminus folds into an α-helix, assembles as an oligomer in DMPC bilayers. chemrxiv.org
Fmoc-peptide with p-(trifluoromethyl)phenylalanineVisual InspectionCaused gelation of deionized water, suggesting hydrophobicity-driven self-assembly. researchgate.net

Emerging Directions and Future Perspectives

Development of Next-Generation Synthetic Strategies for Trifluoromethylated Amino Acids

The synthesis of α-trifluoromethyl (α-CF3) amino acids has historically been challenging due to the high electrophilicity of precursors like trifluoropyruvate and the difficulty in controlling stereochemistry. thieme-connect.com However, recent advancements are providing more efficient and versatile routes to these valuable building blocks.

Future strategies are focused on overcoming the limitations of conventional methods, which often require harsh conditions and a limited range of substrates. acs.orgnih.gov Key areas of development include:

Asymmetric Catalysis : There is a significant push towards developing highly enantioselective catalytic methods. Impressive results have been achieved with chiral Brønsted acids and thioureas as organocatalysts in Strecker-type reactions. thieme-connect.comresearchgate.net Future work will likely focus on expanding the catalyst toolbox to afford even greater control and broader substrate scope.

Photoredox and Flow Chemistry : Visible-light-mediated photoredox catalysis is emerging as a powerful, mild, and efficient strategy for constructing α-CF3 amino acid scaffolds. acs.org When combined with continuous flow technology, this approach offers precise reaction control, enhanced safety, and potential for large-scale synthesis, which has been a significant bottleneck. acs.orgnih.govacs.orgresearchgate.net

Biocatalysis : The use of engineered enzymes, such as variants of cytochrome c, represents a frontier in the synthesis of chiral α-trifluoromethyl amines. acs.org This biocatalytic approach offers exceptional enantioselectivity through N–H carbene insertion reactions and can even be tuned to produce opposite enantiomers by modifying the diazo reagent. acs.org Expanding the repertoire of enzymes and their substrate tolerance is a key future goal.

Novel Reagents and Methodologies : Research continues into new fluorinating agents and synthetic pathways. acs.org This includes the development of methods for the direct, late-stage trifluoromethylation of complex peptides, which would be invaluable for rapidly creating derivatives for structure-activity relationship studies. nih.govrsc.org For instance, radical-based approaches have been developed for the C–H trifluoromethylation of tyrosine and tryptophan residues in unprotected peptides. nih.gov

Comparison of Modern Synthetic Strategies for α-CF3 Amino Acids

StrategyKey AdvantagesReported Examples/CatalystsFuture Research Focus
Asymmetric OrganocatalysisHigh stereocontrol, metal-freeChiral Thioureas, Brønsted Acids thieme-connect.comresearchgate.netNew catalyst designs, broader substrate scope
Photoredox/Flow ChemistryMild conditions, scalability, precise control acs.orgnih.govVisible-light-mediated radical additions acs.orgresearchgate.netIntegration into multi-step syntheses, wider reaction types
BiocatalysisExceptional enantioselectivity, green chemistry acs.orgEngineered Cytochrome c Variants acs.orgExpanding enzyme library, substrate engineering
Radical C–H FunctionalizationLate-stage modification of peptides nih.govZn(SO2CF3)2/TBHP, Photoredox Catalysis nih.govrsc.orgImproving residue selectivity, application to larger proteins

Exploration in Novel Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of α-CF3-amino acids is a powerful strategy in the design of novel peptidomimetic scaffolds.

The steric and electronic properties of the trifluoromethyl group heavily influence peptide structure. It has been shown that incorporating α-CF3-amino acids can induce the formation of specific secondary structures, such as β-turns, by favoring a cis-amide bond conformation. iris-biotech.de This conformational control is a critical tool for designing peptides with specific three-dimensional shapes required for biological activity. nih.gov

Future exploration in this area will likely involve:

Designing Novel Folds : Systematically incorporating (R)-Fmoc-2-trifluoromethyl-alanine and its analogs into peptide sequences to create unique, stable, and predictable three-dimensional structures (foldamers) that are not accessible with natural amino acids.

Modulating Biological Activity : Using α-CF3-amino acids to fine-tune the conformation of bioactive peptides, thereby enhancing their binding affinity to therapeutic targets like G-protein coupled receptors or inhibiting protein-protein interactions. nih.gov The increased proteolytic stability imparted by these residues is also a major advantage. iris-biotech.denih.gov

Creating Self-Assembling Systems : Leveraging the unique properties of fluorinated amino acids, including their hydrophobicity and tendency to phase-segregate, to design self-assembling peptidomimetic systems for applications in drug delivery and tissue engineering. numberanalytics.com

Scaffold Diversification : Moving beyond simple linear or cyclic peptides to more complex architectures where the trifluoromethyl group acts as a key structural determinant. This includes using protein adaptor domains and peptide ligands to bring enzymes or other functional units into close proximity on a synthetic scaffold. frontiersin.org

Advanced Applications in Structural Biology and Biophysics

The fluorine-19 (¹⁹F) nucleus possesses ideal properties for Nuclear Magnetic Resonance (NMR) spectroscopy: 100% natural abundance, a high gyromagnetic ratio, and extreme sensitivity to its local chemical environment. nih.govacs.org Since fluorine is virtually absent in biological systems, incorporating a ¹⁹F-labeled amino acid like this compound provides a "background-free" spectroscopic probe for detailed biophysical studies. acs.orgnih.gov

The trifluoromethyl group is particularly advantageous as a ¹⁹F NMR tag because the three equivalent fluorine atoms amplify the signal-to-noise ratio. nih.gov Emerging applications are leveraging these properties to gain unprecedented insights into biological systems:

Protein Folding and Dynamics : By site-specifically incorporating a CF3-containing amino acid, researchers can monitor conformational changes in real-time. The ¹⁹F chemical shift provides a sensitive readout of the local environment, allowing for the characterization of protein folding pathways, transient intermediates, and allosteric regulation. nih.govnih.gov

Protein-Ligand Interactions : ¹⁹F NMR is a powerful tool for fragment-based drug discovery. Changes in the ¹⁹F NMR spectrum of a labeled protein upon the addition of small molecules (fragments) can be used to screen for binding, determine binding sites, and quantify affinities. nih.govyoutube.com This protein-observed ¹⁹F NMR (PrOF NMR) approach is becoming increasingly important in pharmaceutical research.

Membrane Protein Studies : Characterizing the structure and function of membrane-bound peptides and proteins is notoriously difficult. Solid-state ¹⁹F NMR using CF3-labeled amino acids allows for the study of these systems in a near-native lipid environment, providing information on peptide orientation, depth of insertion, and lipid interactions. researchgate.net

In-cell NMR : The lack of background signal makes ¹⁹F NMR suitable for studying proteins directly inside living cells. This allows researchers to investigate protein structure and interactions in their natural physiological context, a major goal in structural biology.

Applications of CF3-Amino Acids in ¹⁹F NMR

Application AreaInformation GainedKey Advantage of CF3 GroupReference
Protein Folding & DynamicsConformational states, folding pathways, allosteryHigh sensitivity to local environment nih.gov
Fragment-Based ScreeningLigand binding, affinity quantification, hit identificationBackground-free signal for clear detection nih.govyoutube.com
Membrane Protein AnalysisPeptide orientation, membrane insertion depthEnables solid-state NMR in lipid bilayers researchgate.net
In-Cell StudiesProtein structure and interactions in a cellular contextNo interference from endogenous molecules acs.org

Interdisciplinary Research with Material Science and Nanotechnology

The unique properties imparted by trifluoromethylated amino acids are finding applications beyond biology and medicine, creating exciting opportunities at the interface with materials science and nanotechnology. The high hydrophobicity, stability, and self-assembly propensities of fluorinated molecules make them attractive building blocks for novel materials. numberanalytics.comnih.gov

Future interdisciplinary research directions include:

Self-Assembling Nanomaterials : The design of peptides containing this compound that can self-assemble into well-defined nanostructures such as nanofibers, nanotubes, or hydrogels. numberanalytics.com These materials could have applications in areas like regenerative medicine, as scaffolds for tissue growth, or in advanced electronics. The fluorous interactions can drive the assembly process, leading to highly ordered materials.

Functional Surfaces : Immobilizing peptides rich in trifluoromethylated amino acids onto surfaces to create highly hydrophobic, anti-fouling, or biocompatible coatings. The unique properties of the C-F bond can be harnessed to control surface energy and protein adsorption.

Nanoscale Drug Delivery : Incorporating CF3-amino acids into peptide-based nanocarriers to enhance their stability and lipophilicity, potentially improving their ability to cross cell membranes and deliver therapeutic payloads. nih.gov

Biosensors and Diagnostics : Using fluorinated peptides as recognition elements in biosensors. For example, the aggregation of fluorinated peptides designed to interact with specific biomarkers, such as amyloid-beta in Alzheimer's disease, could be monitored for diagnostic purposes. nih.gov The CF3 group can play a crucial role in inhibiting amyloid fibrillation, making these peptides both therapeutic and diagnostic agents. nih.gov

This convergence of peptide chemistry with materials science and nanotechnology, enabled by building blocks like this compound, promises to yield a new generation of smart materials and devices with tailored properties and functions. numberanalytics.comchemscene.com

Q & A

Q. What experimental designs assess the stability of this compound under acidic/basic conditions?

  • Answer :
  • Acid Stability : Incubate in TFA (0.1–1%) at 25°C and monitor deprotection kinetics via HPLC.
  • Base Stability : Test in piperidine/DMF (20%) for Fmoc removal efficiency.
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH) over 4–8 weeks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.